N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1361115-79-8
VCID: VC2715386
InChI: InChI=1S/C9H18N2O.2ClH/c1-8(12)10-7-5-9-4-2-3-6-11-9;;/h9,11H,2-7H2,1H3,(H,10,12);2*1H
SMILES: CC(=O)NCCC1CCCCN1.Cl.Cl
Molecular Formula: C9H20Cl2N2O
Molecular Weight: 243.17 g/mol

N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride

CAS No.: 1361115-79-8

Cat. No.: VC2715386

Molecular Formula: C9H20Cl2N2O

Molecular Weight: 243.17 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride - 1361115-79-8

Specification

CAS No. 1361115-79-8
Molecular Formula C9H20Cl2N2O
Molecular Weight 243.17 g/mol
IUPAC Name N-(2-piperidin-2-ylethyl)acetamide;dihydrochloride
Standard InChI InChI=1S/C9H18N2O.2ClH/c1-8(12)10-7-5-9-4-2-3-6-11-9;;/h9,11H,2-7H2,1H3,(H,10,12);2*1H
Standard InChI Key ZDODUKKFYOOFHF-UHFFFAOYSA-N
SMILES CC(=O)NCCC1CCCCN1.Cl.Cl
Canonical SMILES CC(=O)NCCC1CCCCN1.Cl.Cl

Introduction

Chemical Identity and Properties

N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride is characterized by several key physical and chemical properties that define its identity and behavior in various environments. The compound belongs to the broader category of amides containing a piperidine moiety, existing as a dihydrochloride salt.

Basic Chemical Information

The compound is defined by the following fundamental properties:

PropertyValue
CAS Number1361115-79-8
Molecular FormulaC9H20Cl2N2O
Molecular Weight243.17 g/mol
IUPAC NameN-(2-piperidin-2-ylethyl)acetamide;dihydrochloride
Physical StateSolid (at standard conditions)
Research DesignationFor research use only, not for human or veterinary use

The molecular structure features a piperidine ring with substitution at the 2-position, connected to an acetamide group via an ethyl linker, with the molecule existing as a dihydrochloride salt.

Chemical Identifiers and Structural Representation

For precise identification and database referencing, the compound is associated with the following chemical identifiers:

Identifier TypeValue
Standard InChIInChI=1S/C9H18N2O.2ClH/c1-8(12)10-7-5-9-4-2-3-6-11-9;;/h9,11H,2-7H2,1H3,(H,10,12);2*1H
Standard InChIKeyZDODUKKFYOOFHF-UHFFFAOYSA-N
SMILESCC(=O)NCCC1CCCCN1.Cl.Cl
Canonical SMILESCC(=O)NCCC1CCCCN1.Cl.Cl
PubChem Compound ID71298985

These identifiers provide standardized methods for referencing the compound in chemical databases and literature, ensuring precise identification despite variations in naming conventions.

Structural Features and Characteristics

The molecular architecture of N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride contributes significantly to its chemical behavior and potential applications in research settings.

Key Structural Elements

The compound consists of several distinct structural components that define its chemical identity:

  • A six-membered piperidine heterocyclic ring with substitution at the 2-position

  • An ethyl linker (-CH2CH2-) connecting the piperidine ring to the acetamide group

  • An acetamide functional group (CH3-CO-NH-) providing hydrogen bonding capabilities

  • Two hydrochloride moieties forming salt bridges with the nitrogen atoms

This arrangement creates a molecule with multiple functional groups capable of participating in various chemical interactions, particularly hydrogen bonding through the amide group and ionic interactions via the salt form.

Conformational Considerations

The molecule possesses several potential conformations due to the rotational freedom around single bonds, particularly in the ethyl linker. This conformational flexibility may influence its binding properties in research applications. The piperidine ring typically adopts a chair conformation, with the substituent preferentially occupying an equatorial position to minimize steric interactions. The dihydrochloride salt formation likely affects the preferred conformations by introducing electrostatic constraints on the protonated nitrogen atoms.

Synthesis and Preparation

The production of N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride requires careful synthetic planning and execution to ensure high purity and yield.

Purification Methods

Purification of the final compound typically employs standard techniques for organic compounds and their salts:

  • Recrystallization from appropriate solvent systems

  • Column chromatography for the free base, followed by salt formation

  • Precipitation techniques, particularly during the dihydrochloride salt formation

  • Analytical verification through methods such as NMR, mass spectrometry, and elemental analysis

Careful attention to purification is essential for ensuring the compound's suitability for research applications, as impurities can significantly affect experimental outcomes.

Physical and Chemical Properties

The physical and chemical properties of N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride influence its handling, storage, and application in research settings.

Solubility and State

As a dihydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form, making it suitable for applications requiring aqueous solutions. This property is particularly valuable in biochemical research where water-based media are commonly employed. The compound is typically encountered as a solid at standard temperature and pressure, consistent with similar organic salts of comparable molecular weight.

Chemical Reactivity

The chemical behavior of N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride is influenced by its functional groups and salt form, which determine its reactivity patterns in various chemical environments.

Functional Group Reactivity

The functional groups present in the molecule can participate in various chemical transformations:

  • The acetamide group may undergo hydrolysis under acidic or basic conditions, yielding the corresponding amine and acetic acid.

  • The piperidine ring can participate in various reactions typical of secondary amines, including alkylation, acylation, and oxidation.

  • The ethyl linker provides sites for potential functionalization through C-H activation or other methods.

These reactivity patterns are relevant for understanding the compound's behavior in complex chemical environments and for developing derivatization strategies for research applications.

Analytical Methods and Characterization

Precise analytical characterization of N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride is essential for ensuring identity, purity, and suitability for research applications.

Spectroscopic Identification

Several spectroscopic techniques are valuable for confirming the structural identity of the compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR would show characteristic signals for the methyl group of the acetamide (approximately 2.0 ppm), the ethyl linker protons, and the piperidine ring protons.

    • 13C NMR would display the carbonyl carbon signal (approximately 170 ppm) and other characteristic carbon resonances.

  • Infrared (IR) Spectroscopy:

    • Would exhibit characteristic absorption bands for the amide C=O stretching (approximately 1650 cm-1) and N-H stretching.

  • Mass Spectrometry:

    • Provides molecular weight confirmation and characteristic fragmentation patterns.

Comparative Analysis with Related Compounds

Comparing N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride with structurally related compounds provides insights into structure-property relationships and potential functional attributes.

Structural Analogues

Several structural analogues can be identified that share certain features with the target compound:

CompoundKey Structural DifferencesNotable Characteristics
2-PHENYL-2-(PIPERIDIN-2-YL)ACETAMIDEContains phenyl group; different substitution patternHigher molecular weight (218.3 g/mol); likely less water-soluble than the target compound
2,2-Diphenyl-N-(2-piperidin-1-yl-ethyl)-acetamideContains two phenyl groups; piperidine substituted at 1-positionSignificantly higher molecular weight (322.4 g/mol); different 3D conformation

These structural variations can lead to significant differences in physical properties, chemical reactivity, and potential biological activities, highlighting the importance of precise structural characterization in compound studies.

Functional Comparisons

The functional characteristics of N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride can be compared with related compounds:

  • Solubility Profiles:

    • As a dihydrochloride salt, likely exhibits enhanced water solubility compared to non-salt analogues.

    • Compounds with added lipophilic groups (e.g., phenyl substituents as in the compounds listed above) would show decreased water solubility.

  • Hydrogen Bonding Capacity:

    • The acetamide group provides both hydrogen bond donor and acceptor sites.

    • The salt form introduces additional hydrogen bonding possibilities.

    • Related compounds with modified functional groups may exhibit different hydrogen bonding patterns.

  • Conformational Properties:

    • The ethyl linker provides conformational flexibility.

    • The piperidine ring introduces elements of conformational constraint.

    • Structural analogues with different substitution patterns or additional rings would have altered conformational landscapes.

These comparative aspects provide valuable context for understanding the unique properties of N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride within the broader landscape of related chemical structures .

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